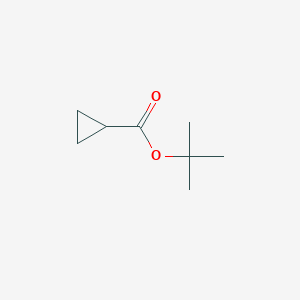

Tert-butyl cyclopropanecarboxylate

説明

Overview of Cyclopropane (B1198618) Derivatives in Organic Synthesis

Cyclopropane derivatives are a fascinating class of molecules that have garnered considerable attention in organic and pharmaceutical synthesis. nih.gov Their importance is rooted in the unique structural and reactive properties conferred by the three-membered carbocyclic ring.

The cyclopropane motif is a prevalent structural element in a wide array of natural products, including terpenoids and fatty acids, as well as in numerous pharmaceuticals. researchgate.netmarquette.edu The incorporation of a cyclopropane ring into a molecule can significantly influence its physicochemical properties. This is due to the inherent ring and torsional strain, which imparts high metabolic stability, conformational rigidity, and lower lipophilicity compared to its non-cyclic isopropyl counterpart. researchgate.net These characteristics are highly desirable in medicinal chemistry, where they can lead to enhanced potency, improved metabolic stability, and reduced off-target effects of drug candidates. researchgate.net The rigid nature of the cyclopropane ring also makes it an attractive structural unit for creating molecules with precisely defined arrangements of functional groups. marquette.edu

The high ring strain of the cyclopropane ring, with its C-C bond angles of 60°, makes it susceptible to ring-opening reactions under various conditions. nih.govwikipedia.org This reactivity provides a synthetic pathway to a diverse range of functionalized compounds. nih.gov The C-C bonds in cyclopropane have increased π-character, which contributes to their unique reactivity. wikipedia.org Furthermore, the steric bulk of the cyclopropane ring can influence the stereochemical outcome of reactions at adjacent positions. marquette.edu The presence of a spirocyclic cyclopropane ring can even alter the conformational preferences of larger ring systems, demonstrating its profound impact on molecular geometry. rsc.org

tert-Butyl Cyclopropanecarboxylate (B1236923) as a Key Building Block

Within the diverse family of cyclopropane derivatives, tert-butyl cyclopropanecarboxylate stands out as a particularly valuable synthetic intermediate. researchgate.netresearchgate.netwikipedia.orgacs.orgorganicchemistrytutor.comthieme-connect.comwikipedia.orgrsc.org

The structure of this compound offers multiple points for chemical modification, allowing for the generation of a wide variety of derivatives. acs.org The ester functionality can be hydrolyzed or transesterified, while the cyclopropane ring can undergo ring-opening reactions to introduce new functional groups. This versatility makes it a key precursor for creating libraries of compounds for screening in drug discovery and agrochemical research. The strategic incorporation of this building block enables the exploration of novel chemical space and the development of molecules with tailored properties.

The modular nature of this compound allows for its use in a stepwise approach to construct complex target molecules. acs.org The tert-butyl group, while often considered a sterically hindering and unreactive group, can be functionalized under specific catalytic conditions, adding another layer of synthetic utility. torvergata.itchemrxiv.org This ability to selectively modify different parts of the molecule makes this compound a powerful tool for the synthesis of highly functionalized and three-dimensional molecular architectures. whiterose.ac.uk

Scope and Academic Relevance of the Research Outline

The study of this compound and its applications continues to be an active area of chemical research. Its importance as a versatile building block in organic synthesis is well-established, and ongoing research seeks to further explore its reactivity and expand its applications in various fields, including medicine, agrochemistry, and materials science. rsc.orgresearchgate.net The development of new synthetic methods utilizing this compound and the discovery of novel bioactive molecules derived from it underscore its continued academic and industrial relevance.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546453 | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87661-20-9 | |

| Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Cyclopropanecarboxylate and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of tert-butyl cyclopropanecarboxylate (B1236923) often involve the reaction of an olefin with a carbene or carbenoid species. These reactions provide a straightforward route to the three-membered ring system.

A prominent strategy for the synthesis of tert-butyl cyclopropanecarboxylate involves the use of tert-butyl diazoacetate as a carbene precursor. nih.govunl.pt Diazo compounds are well-established reagents for generating carbenes, which then undergo cycloaddition with alkenes to form cyclopropanes. researchgate.netwikipedia.org

The decomposition of diazo compounds to generate carbenes is often facilitated by transition metal catalysts. nih.govwikipedia.org Rhodium(II) carboxylates, such as dirhodium tetraacetate, are common and effective catalysts for the cyclopropanation of a wide variety of olefins with diazoacetates. wikipedia.orgcapes.gov.brnih.gov These reactions are generally efficient and can be performed under mild conditions. nih.gov

In addition to rhodium, cobalt(II) complexes, particularly those with porphyrin ligands, have emerged as powerful catalysts for cyclopropanation reactions. nih.govnih.govacs.orgwikipedia.org Cobalt(II) porphyrin-catalyzed reactions can exhibit unique reactivity and high selectivity. nih.gov These catalysts are thermally stable and their properties can be fine-tuned by modifying the porphyrin ligand. wikipedia.org The mechanism of cobalt(II)-porphyrin-mediated cyclopropanation is proposed to proceed through a stepwise radical process involving a 'cobalt carbene radical'. nih.gov This radical mechanism helps to explain the high activity of these catalysts, especially in the cyclopropanation of electron-deficient olefins. nih.gov

| Catalyst Type | Description | Key Advantages | Ref. |

| Rhodium(II) Catalysts | Complexes like dirhodium tetraacetate are widely used for cyclopropanation with diazoacetates. | High efficiency for a broad range of olefins, mild reaction conditions. | wikipedia.orgcapes.gov.br |

| Cobalt(II) Porphyrin Catalysts | Cobalt complexes with porphyrin ligands that exhibit unique reactivity. | High selectivity, thermal stability, tunable properties, effective for electron-deficient olefins. | nih.govacs.orgwikipedia.org |

A critical aspect of metal-catalyzed cyclopropanation is the control of stereochemistry, leading to the selective formation of either diastereomers or enantiomers. nih.govnih.gov The choice of catalyst and the structure of the reactants play a crucial role in determining the stereochemical outcome.

In rhodium-catalyzed reactions, the diastereoselectivity for the formation of the trans cyclopropane (B1198618) isomer often increases with the steric bulk of the ester group on the diazoacetate. wikipedia.org The use of chiral rhodium catalysts, such as those derived from adamantylglycine, has enabled highly enantioselective cyclopropanations of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates, achieving up to 98% enantiomeric excess (ee). nih.govcapes.gov.br Dirhodium(II) tetrakis[N-tetrabromophthaloyl-(S)-tert-leucinate], Rh₂(S-TBPTTL)₄, has been successfully used for the asymmetric cyclopropanation of alkenes with tert-butyl α-diazopropionate, yielding products with high diastereo- and enantioselectivities. researchgate.net

Chiral cobalt(II) porphyrins have demonstrated exceptional control over stereoselectivity. nih.gov These catalysts can achieve complete diastereocontrol for the trans isomer in the cyclopropanation of styrene (B11656) derivatives with tert-butyl diazoacetate. nih.gov The D₂-symmetric chiral porphyrin [Co(1)] has been shown to be an effective catalyst for the asymmetric cyclopropanation of various electron-deficient olefins, providing the desired cyclopropane derivatives in high yields with excellent diastereo- and enantioselectivity in most cases. acs.org

| Catalyst | Substrates | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Ref. |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes + aryldiazoacetates/vinyldiazoacetates | High | up to 98 | nih.govcapes.gov.br |

| Rh₂(S-TBPTTL)₄ | Alkenes + tert-butyl α-diazopropionate | 90:10 to >99:1 | 81-93 | researchgate.net |

| Chiral Cobalt(II) Porphyrins | Styrene derivatives + tert-butyl diazoacetate | Complete for trans | High | nih.gov |

| [Co(1)] | Electron-deficient olefins + diazo compounds | Excellent | Excellent | acs.org |

An emerging and complementary approach to metal-catalyzed methods is organophotocatalytic cyclopropanation. acs.orgresearchgate.net This strategy utilizes visible light and an organic photocatalyst to initiate the reaction, offering a metal-free alternative. researchgate.net Intermolecular organophotocatalytic cyclopropanation of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates has been reported. acs.orgethz.ch This method displays broad functional group tolerance and can be performed under mild conditions, even in the presence of air and moisture. acs.orgethz.ch For instance, the reaction of 4-phenylbutene with tert-butyl α-bromoacetoacetate in the presence of a benzothiazinoquinoxaline organophotocatalyst yielded the corresponding cyclopropane in 62% yield. acs.orgethz.ch

Mechanistic studies are crucial for understanding and optimizing photochemical reactions. uwo.caescholarship.org In organophotocatalytic cyclopropanation, the process is believed to be initiated by the photocatalyst absorbing light and then interacting with the α-bromo compound to generate a radical intermediate. acs.org This radical then adds to the olefin, followed by a cyclization step to form the cyclopropane ring. nih.gov Investigations involving Stern-Volmer quenching, quantum yield determination, and deuteration experiments have been employed to elucidate the catalytic cycle. acs.org Computational studies have also been used to model the reaction pathways and understand the energetic barriers involved in the cyclopropane formation and subsequent rearrangements. researchgate.net

Controlling diastereoselectivity in photochemical cyclopropanations can be challenging. One strategy to influence the stereochemical outcome involves the use of sterically demanding groups. While not directly applied to this compound in the provided context, the principle of using bulky esters, such as 2,6-di-tert-butylphenyl esters, is a known strategy in other cyclopropanation reactions to enhance diastereocontrol. The large steric profile of such groups can effectively shield one face of the approaching reactants, directing the formation of a specific diastereomer. This concept is transferable and represents a potential avenue for controlling the stereochemistry in the synthesis of substituted tert-butyl cyclopropanecarboxylates.

Organophotocatalytic Cyclopropanation of Unactivated Olefins

Reactions Involving tert-Butyl Acrylate (B77674)

tert-Butyl acrylate serves as a key starting material in several synthetic routes to this compound derivatives, primarily through reactions that construct the three-membered ring.

A significant advancement in the asymmetric synthesis of cyclopropanes involves the use of chiral ammonium (B1175870) ylides. Research has demonstrated the efficacy of cinchona alkaloid-derived quaternary ammonium salts in mediating the cyclopropanation of α,β-unsaturated compounds.

In a notable study, a chiral ammonium ylide was generated in situ from a chiral cinchonine-derived quaternary ammonium salt and reacted with tert-butyl acrylate. This reaction proceeded via a Michael addition of the ylide to the acrylate, followed by an intramolecular 3-exo-tet cyclization, to afford the corresponding chiral cyclopropane. The use of cinchonine (B1669041) as the chiral source resulted in the formation of one enantiomer of the product, while the use of its pseudo-enantiomer, cinchonidine, yielded the opposite enantiomer with comparable high enantioselectivity.

This method provides a valuable tool for the stereocontrolled synthesis of optically active cyclopropane derivatives. The reaction mechanism ensures high enantiomeric excess (ee), making it a powerful strategy in asymmetric catalysis.

Table 1: Asymmetric Cyclopropanation of tert-Butyl Acrylate Mediated by Chiral Ammonium Ylides

| Chiral Catalyst Source | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchonine Derivative | (R,R)-isomer | 57 | 94 |

| Cinchonidine Derivative | (S,S)-isomer | 58 | 94 |

Data synthesized from studies on asymmetric cyclopropanation.

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and widely used method for the construction of cyclopropane rings. This reaction involves the tandem Michael addition of a nucleophile to an activated alkene, such as an α,β-unsaturated ester, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.

In the context of synthesizing this compound derivatives, tert-butyl acrylate acts as the Michael acceptor. The Michael donor is typically a carbanion stabilized by an electron-withdrawing group, which also bears a leaving group on the α-carbon. The reaction is initiated by a base, which deprotonates the Michael donor to form the nucleophilic species.

An illustrative example is the reaction of tert-butyl acrylate with an α-halo carbonyl compound in the presence of a suitable base. The reaction proceeds through the initial 1,4-addition of the enolate of the α-halo carbonyl compound to tert-butyl acrylate. The resulting enolate intermediate then undergoes an intramolecular SN2 reaction, where the newly formed carbanion displaces the halide to form the cyclopropane ring. The stereochemistry of the final product can often be controlled by the reaction conditions and the nature of the reactants and base used.

Table 2: Diastereoselective Synthesis of Functionalized Cyclopropanes via MIRC-type Reactions

| Michael Acceptor | Michael Donor | Base | Diastereomeric Ratio (trans:cis) | Yield (%) |

| α,β-Unsaturated Nitrile | Activated Methylene (B1212753) Compound | K₂CO₃ | >99:1 | 85-95 |

Data from analogous MIRC reactions of α,β-unsaturated systems, highlighting the high diastereoselectivity achievable.

Cyclization of Hindered Chlorobutyrate Esters

An alternative approach to the synthesis of the cyclopropane ring involves the intramolecular cyclization of γ-halo esters. For the preparation of this compound, this would involve the cyclization of tert-butyl 4-chlorobutyrate.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This methodology is particularly effective for the cyclization of hindered halo esters.

In the synthesis of hindered cyclopropanecarboxylate esters, such as the tert-butyl ester, the starting material is a hindered 4-chlorobutyrate ester. The cyclization is effected by a strong base, such as solid sodium hydroxide (B78521), in a water-immiscible organic solvent. A phase-transfer catalyst, for instance, a quaternary ammonium salt like tributylmethylammonium (B1194469) chloride, is employed to facilitate the reaction. google.com

The catalyst transports the hydroxide ion from the solid or aqueous phase into the organic phase, where it can deprotonate the α-carbon of the ester. The resulting carbanion then undergoes an intramolecular nucleophilic substitution, displacing the chloride on the γ-carbon to form the cyclopropane ring. google.com This method is advantageous as it avoids the need for strong, soluble bases in the organic phase and can lead to high yields of the cyclized product. google.com

Table 3: Phase-Transfer Catalyzed Cyclization of a Hindered Chlorobutyrate Ester

| Substrate | Base | Catalyst | Solvent | Yield (%) |

| Hindered sec-butyl-4-chlorobutyrate | Solid NaOH | Tributylmethylammonium chloride | Dichloromethane | ~98 |

Data based on a closely related cyclization of a hindered chlorobutyrate ester under phase-transfer conditions. google.com

Synthesis via Functional Group Transformations

This strategy involves the modification of a functional group on a pre-existing cyclopropane ring to generate the desired tert-butyl ester.

Esterification Reactions for Cyclopropanecarbaldehyde Compounds

A common precursor for the synthesis of cyclopropane derivatives is cyclopropanecarbaldehyde. This aldehyde can be converted to this compound through a two-step process involving oxidation followed by esterification.

First, cyclopropanecarbaldehyde is oxidized to cyclopropanecarboxylic acid. This oxidation can be achieved using various oxidizing agents, including molecular oxygen, in a non-catalytic process. google.com

The resulting cyclopropanecarboxylic acid can then be esterified to form this compound. The direct esterification of a carboxylic acid with tert-butanol (B103910) is often challenging due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination under acidic conditions. However, several methods have been developed to overcome these difficulties. One common approach involves reacting the carboxylic acid with isobutene in the presence of an acidic catalyst. justia.com Another effective method is the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, transesterification reactions can be employed. organic-chemistry.org

Table 4: Representative Esterification Methods for Carboxylic Acids

| Carboxylic Acid | Esterification Reagent/Method | Catalyst | Product |

| Cyclopropanecarboxylic Acid | Isobutene | Acid Catalyst | This compound |

| Cyclopropanecarboxylic Acid | tert-Butanol / DCC | DMAP | This compound |

| Cyclopropanecarboxylic Acid | tert-Butyl 2,2,2-trichloroacetimidate | Lewis Acid | This compound |

This table presents common methods for tert-butyl ester formation from carboxylic acids.

Modified Curtius Rearrangement from Carboxylic Acids

The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into primary amines, urethanes (carbamates), or ureas through an isocyanate intermediate. The modified version of this reaction allows for the direct, one-pot conversion of a carboxylic acid to a carbamate (B1207046) without the need to isolate the potentially hazardous acyl azide (B81097) intermediate. This is typically achieved using reagents like diphenyl phosphorazidate (DPPA).

The general mechanism involves the activation of the carboxylic acid (e.g., cyclopropanecarboxylic acid) by DPPA in the presence of a base. This forms an acyl azide, which upon heating, undergoes rearrangement with the loss of nitrogen gas to produce a highly reactive isocyanate. The stereochemistry of the migrating group is fully retained during this process, making it valuable for the synthesis of chiral molecules.

A key step in synthesizing tert-butyl carbamate derivatives via the Curtius rearrangement is the efficient trapping, or "quenching," of the isocyanate intermediate with an appropriate nucleophile. When tert-butanol is used as the solvent or as a reagent, it attacks the electrophilic carbon of the isocyanate. This addition reaction forms the stable tert-butoxycarbonyl (Boc) protected amine, a valuable intermediate in organic synthesis.

For instance, in the synthesis of derivatives of bioactive molecules, a carboxylic acid can be treated with DPPA and a base like triethylamine (B128534) in tert-butanol. The resulting isocyanate is immediately quenched by the tert-butanol solvent to yield the corresponding N-Boc protected amine. organic-chemistry.org This one-pot procedure is highly efficient for creating stable carbamate products from carboxylic acids. organic-chemistry.orgwikipedia.org In some variations, zinc catalysts can be employed to accelerate the reaction between the isocyanate and tert-butanol, particularly when using reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide to generate the acyl azide in situ. researchgate.net

| Reagent System | Intermediate | Product Type | Reference |

| DPPA, Et₃N, in t-BuOH | Acyl azide, Isocyanate | N-Boc Amine | organic-chemistry.org |

| NaN₃, (Boc)₂O, Zn(OTf)₂ | Acyl azide, Isocyanate | N-Boc Amine | researchgate.net |

Hydrolysis of Dicarboxylate Precursors

The synthesis of this compound can be approached through the selective hydrolysis of a cyclopropane-1,1-dicarboxylate precursor. This strategy relies on the differential reactivity of the ester groups in a diester molecule, allowing for the cleavage of one ester while leaving the other intact. The starting material is typically a symmetric diester, such as dimethyl or diethyl cyclopropane-1,1-dicarboxylate, which can be prepared via the reaction of a malonic ester with 1,2-dibromoethane.

The process involves the mono-saponification (hydrolysis under basic conditions) or acid-catalyzed hydrolysis of the diester to yield a cyclopropane-1-carboxy-1-carboxylate salt or acid. google.com Achieving high selectivity can be challenging. However, methods using specific reagents or controlled conditions have been developed for the selective monohydrolysis of symmetric diesters. Due to significant steric hindrance, tert-butyl esters are generally more resistant to hydrolysis than methyl or ethyl esters. This property can be exploited by starting with a mixed ester, such as ethyl tert-butyl cyclopropane-1,1-dicarboxylate, and selectively hydrolyzing the less hindered ethyl ester.

Following the selective hydrolysis to obtain the monoacid, the resulting carboxylic acid can be converted to the desired tert-butyl ester. This can be accomplished through various esterification methods, such as reaction with N,N'-di-tert-butyl-O-methylisourea or via acid-catalyzed addition to isobutene.

Ring Contraction Reactions

Ring contraction reactions provide a powerful method for constructing strained ring systems like cyclopropanes from larger, more readily available cyclic precursors. In this approach, a four-membered ring, such as a cyclobutane (B1203170) derivative, undergoes rearrangement to form a three-membered cyclopropane ring. A classic and widely applicable example of such a transformation is the Favorskii rearrangement.

The Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.org When applied to a cyclic α-halo ketone like 2-chlorocyclobutanone, the reaction results in the contraction of the ring to produce a cyclopropanecarboxylic acid derivative. The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the basic nucleophile. wikipedia.org By choosing sodium tert-butoxide as the base, the reaction can directly yield this compound.

A related strategy involves the oxidative ring contraction of cyclobutene (B1205218) derivatives. In this method, easily accessible cyclobutenes are oxidized to generate cyclopropyl (B3062369) ketone precursors. organic-chemistry.orgnih.gov Research has shown that using oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can effectively induce the ring contraction of functionalized cyclobutenes under mild, room-temperature conditions. researchgate.netnih.gov While this method directly yields cyclopropyl ketones rather than esters, these ketones are valuable synthetic intermediates that can be further transformed into the desired cyclopropanecarboxylate through subsequent oxidation steps, such as a Baeyer-Villiger oxidation.

More direct routes to cyclopropane carboxylates can be achieved through variations like the quasi-Favorskii rearrangement of α,α-dihalocyclobutanols, which can be synthesized from cyclobutanones. These reactions proceed in moderate to good yields and can offer high stereoselectivity. nih.gov

| Starting Material | Key Reagent(s) | Intermediate | Product Type | Reference |

| 2-Chlorocyclobutanone | Sodium tert-butoxide | Cyclopropanone | This compound | wikipedia.org |

| Cyclobutene derivative | m-CPBA | Epoxide/Rearrangement intermediate | Cyclopropyl ketone | nih.gov |

| α,α-Dichlorocyclobutanol | Base | Rearrangement intermediate | Substituted cyclopropanecarboxylic acid | nih.gov |

Stereoselective Synthesis of cis- and trans-Isomers

For substituted cyclopropanes, controlling the relative stereochemistry of the substituents (cis/trans isomerism) is a critical aspect of synthesis. Stereoselective methods are employed to favor the formation of one isomer over the other. The choice of reaction and reagents is crucial for achieving high diastereoselectivity. One of the most prominent methods for the cyclopropanation of electron-deficient alkenes is the Johnson-Corey-Chaykovsky reaction.

This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound. For the synthesis of this compound derivatives, the reaction would be performed on a substituted tert-butyl acrylate. The nature of the sulfur ylide—specifically whether it is a sulfonium (B1226848) ylide (e.g., dimethylsulfonium methylide) or a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide)—can influence the stereochemical outcome of the reaction.

The Johnson-Corey-Chaykovsky reaction provides a robust route to cyclopropanes from α,β-unsaturated esters like tert-butyl acrylate. wikipedia.org The reaction mechanism involves the nucleophilic 1,4-conjugate addition of the sulfur ylide to the enone system. organic-chemistry.orgyoutube.com This addition forms an enolate intermediate. The negatively charged enolate then displaces the sulfonium or sulfoxonium group in an intramolecular nucleophilic substitution, closing the three-membered ring. organic-chemistry.org

Dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent, is particularly effective for the cyclopropanation of enones. organic-chemistry.org It is known to be a stable and easily handled reagent. mdpi.com The reaction is generally diastereoselective, with the trans-isomer often being the favored product due to thermodynamic stability. The stereoselectivity can be influenced by the structure of the alkene, the specific ylide used, and the reaction conditions, allowing for the targeted synthesis of either cis- or trans-substituted tert-butyl cyclopropanecarboxylates.

| Reactant | Reagent | Key Feature | Product | Reference |

| α,β-Unsaturated ester | Dimethylsulfoxonium methylide | 1,4-conjugate addition | Cyclopropyl ester | organic-chemistry.org |

| α,β-Unsaturated ester | Chiral sulfur ylide | Enantioselective cyclopropanation | Chiral cyclopropyl ester | organic-chemistry.org |

Reactivity and Mechanistic Studies of Tert Butyl Cyclopropanecarboxylate

Cyclopropane (B1198618) Ring Reactivity

The inherent ring strain of the cyclopropane moiety in tert-butyl cyclopropanecarboxylate (B1236923) makes it susceptible to various ring-opening and functionalization reactions. These transformations provide valuable pathways to more complex molecular architectures.

The cleavage of the C-C bonds within the cyclopropane ring is a characteristic reaction, often facilitated by nucleophiles or Lewis acids.

Donor-acceptor cyclopropanes, a class of compounds to which tert-butyl cyclopropanecarboxylate can be conceptually related, are known to undergo nucleophilic ring-opening reactions. researchgate.net In these reactions, a nucleophile attacks one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of a 1,3-difunctionalized product. While specific studies on this compound with N-nucleophiles are not extensively detailed in the provided context, the general reactivity pattern of donor-acceptor cyclopropanes suggests that amines could act as effective nucleophiles. researchgate.net The reaction is often catalyzed by a Brønsted acid and proceeds at room temperature in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). researchgate.net This methodology has been shown to be amenable to a wide range of nucleophiles, including anilines. researchgate.net

Lewis acids can activate the cyclopropane ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. For instance, Lewis acids like diethylaluminum chloride can catalyze the ring-opening of cyclopropanes. beilstein-journals.org This activation is particularly effective for donor-acceptor cyclopropanes, where the Lewis acid coordinates to the acceptor group, enhancing the electrophilicity of the cyclopropane ring. rsc.org This polarization facilitates the cleavage of the C-C bond and allows for the introduction of various functionalities. The regioselectivity of the ring-opening can often be controlled by the choice of Lewis acid and other reaction conditions. beilstein-journals.orgnih.gov

Direct functionalization of the C–H bonds of the cyclopropane ring offers an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials.

Iridium catalysts have emerged as powerful tools for the C–H borylation of cyclopropanes, including derivatives like this compound. organic-chemistry.orgberkeley.eduacs.orgacs.orgnih.gov These reactions typically occur with high selectivity at the methylene (B1212753) C–H bonds over methine or methyl C–H bonds. berkeley.eduacs.orgacs.orgnih.gov The resulting cyclopropylboronate esters are versatile intermediates that can be further transformed into a variety of valuable compounds such as cyclopropylarenes, cyclopropylamines, and cyclopropanols. berkeley.eduacs.orgacs.org

The choice of ligand is crucial for the success of the reaction. Phenanthroline derivatives, particularly 2,9-dimethylphenanthroline (Me₂phen), have been shown to afford high diastereoselectivities. organic-chemistry.orgberkeley.eduacs.org The steric hindrance provided by the ligand near the metal center is believed to be responsible for this selectivity. organic-chemistry.orgacs.org While specialized iridium precursors like (η⁶-mes)IrBpin₃ can lead to faster reactions and higher turnover numbers, commercially available catalysts such as [Ir(COD)OMe]₂ can also be used, albeit often requiring higher catalyst loadings and temperatures. acs.org

Table 1: Iridium-Catalyzed Borylation of Cyclopropanes - Effect of Ligand and Precursor

| Entry | Iridium Precursor | Ligand | Yield (%) | Diastereoselectivity (trans:cis) |

| 1 | (η⁶-mes)IrBpin₃ | 4,4′-di-tert-butylbipyridine (dtbpy) | 42 | - |

| 2 | (η⁶-mes)IrBpin₃ | 4,4′,5,5′-tetramethyl-2,2′-bipyridine (Me₄phen) | 68 | - |

| 3 | (η⁶-mes)IrBpin₃ | 2,9-dimethylphenanthroline (Me₂phen) | - | 97:3 |

| 4 | [Ir(COD)OMe]₂ | Me₂phen | Moderate | High |

Data compiled from various iridium-catalyzed borylation studies. acs.orgacs.org

Kinetic and computational studies provide a deeper understanding of the mechanism of iridium-catalyzed C–H borylation. While specific studies on this compound are not detailed, research on related donor-acceptor cyclopropanes offers valuable insights. nih.gov The rate of cycloaddition reactions, which also involve the cleavage of cyclopropane bonds, is significantly influenced by the electronic properties of the substituents. nih.gov Electron-donating groups on the donor substituent accelerate the reaction, while electron-withdrawing groups have the opposite effect. nih.gov

Computational studies on other C-H activation reactions of cyclopropanes have been instrumental in elucidating the transition states and understanding the factors that control selectivity. chemrxiv.org For instance, in palladium-catalyzed enantioselective C–H activation, computational analysis of the cyclopalladation step has provided insights into how enantioselective C–H cleavage occurs. chemrxiv.org These computational approaches can also predict the reactivity of the three-membered ring, with computed relaxed force constants of donor-acceptor cyclopropanes showing a good correlation with their reactivity. nih.gov

C–H Functionalization of the Cyclopropane Ring

Diastereoselective C–H Alkynylation

While the direct diastereoselective C–H alkynylation of simple, non-activated cyclopropanes like this compound remains a challenging transformation, research into related systems provides insight into potential strategies. Studies have demonstrated the C–H alkynylation of arylcyclopropanes through the direct photoexcitation of ethynylbenziodoxolone (EBX) reagents. nih.gov This method generates aryl radical cations, leading to C–H functionalization. The success of this reaction is highly dependent on the electronic nature of the aryl substituent, with electron-rich groups being necessary to promote the transformation. For instance, methoxy- or ethoxy-substituted arylcyclopropanes undergo oxyalkynylation in moderate yields, whereas less electron-rich or unsubstituted systems show significantly lower reactivity. nih.gov

Achieving high diastereoselectivity in cyclopropane functionalization often requires the use of directing groups or chiral catalysts. nih.govchemrxiv.org For example, rhodium-catalyzed cyclopropanations of olefins with donor/acceptor carbenes have been shown to produce spirocyclopropanes with high levels of enantioselectivity and diastereoselectivity, controlled by the chiral ligands on the catalyst. chemrxiv.org These approaches highlight the necessity of strategic catalyst and substrate design to control the stereochemical outcome of C–H functionalization on a cyclopropane ring.

Palladium-Catalyzed C–H Activation with Bidentate Directing Groups

The activation of C(sp³)–H bonds, such as those on a cyclopropane ring, is an inherently difficult process due to their high bond dissociation energy and low acidity. A prevalent strategy to overcome this challenge is the use of directing groups, which coordinate to a metal catalyst and position it in close proximity to a specific C–H bond, facilitating its cleavage. ibs.re.krrsc.org Palladium (II) catalysts are widely used for these transformations. rsc.orgnih.gov

Bidentate directing groups, which bind to the metal center at two points, have proven particularly effective. They form stable, five- or six-membered metallacyclic intermediates that enhance the reactivity and selectivity of the C–H activation step. ibs.re.krnih.gov This approach has been successfully applied to the functionalization of cyclopropanes, enabling cross-coupling reactions with various partners. nih.govnih.gov

The development of asymmetric C–H functionalization of cyclopropanes has been advanced through the use of chiral bidentate directing groups. nih.govrsc.orgnih.gov These auxiliaries, often derived from amino acids, not only facilitate the C–H activation but also control the stereochemical outcome of the reaction, leading to enantioenriched products. nih.govnih.gov

A significant breakthrough in the asymmetric C–H functionalization of cyclopropanes was achieved using an isoleucine-NH₂ amide as a chiral bidentate directing group. ibs.re.krnih.govrsc.org In a systematic study, various α-amino acid amides were evaluated as chiral auxiliaries for the palladium-catalyzed arylation of the β-methylene C(sp³)–H bonds of cyclopropanes. The isoleucine-NH₂ auxiliary provided superior results in terms of both chemical yield and diastereoselectivity. ibs.re.kr

This directing group coordinates to the Pd(II) catalyst through the amide nitrogen and the amino group, forming a stable palladacycle intermediate. ibs.re.kr This coordination geometry directs the catalyst to cleave a specific C–H bond on the cyclopropane ring via a concerted metalation-deprotonation (CMD) mechanism. ibs.re.kr The chiral environment created by the isoleucine side chain dictates the facial selectivity of the subsequent cross-coupling reaction with aryl iodides, resulting in high levels of asymmetric induction. ibs.re.krnih.gov

The reaction demonstrates broad scope with respect to the aryl iodide coupling partner, tolerating a variety of functional groups such as methoxy, ketone, ester, and halides. ibs.re.kr Notably, substrates containing a tert-butyl ester group on the cyclopropane were found to give superior results compared to several other ester groups. ibs.re.kr This methodology allows for the highly diastereoselective synthesis of cis-substituted cyclopropanes.

| Aryl Iodide Coupling Partner | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 4-Iodoanisole | 4a | 75 | 19:1 |

| 4-Iodoacetophenone | 4b | 81 | 15:1 |

| Methyl 4-iodobenzoate | 4c | 79 | 14:1 |

| 1-Iodo-4-nitrobenzene | 4d | 68 | 10:1 |

| 1-Iodo-4-(trifluoromethyl)benzene | 4i | 72 | 10:1 |

| 1-Bromo-4-iodobenzene | 4j | 77 | 11:1 |

Radical Reactions Involving Cyclopropanecarboxylic Acids

Cyclopropanecarboxylic acids can be converted into precursors for radical reactions, expanding their synthetic utility. A common strategy involves the transformation of the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. These esters can then undergo decarboxylation to generate cyclopropyl (B3062369) radicals, which can participate in various carbon-carbon bond-forming reactions. nih.govacs.orgrsc.org

A method for the decarboxylative cross-coupling of alkyl N-hydroxyphthalimide (NHP) esters with aryl iodides has been developed using a nickel catalyst and zinc as a reducing agent. acs.org This reaction avoids the need for photoredox catalysts or light and provides a direct route to alkylated arenes from carboxylic acids. The mechanism is proposed to involve the formation of an alkyl radical from the NHP ester, which then engages in a nickel-catalyzed cross-coupling cycle. While this method has been demonstrated for a range of primary and secondary alkyl groups, its application to cyclopropyl systems provides a pathway for their arylation. acs.org

Related organocatalytic methods have also been developed for the decarboxylative borylation of cyclopropane NHPI esters, which proceeds through a radical-mediated pathway to form valuable cyclopropylboronate esters. nih.govacs.org These transformations showcase the versatility of NHPI esters derived from cyclopropanecarboxylic acids as precursors for cyclopropyl radicals in synthesis.

Carboxylate Group Transformations

The tert-butyl ester group of the title compound can undergo various transformations, most notably hydrolysis to the corresponding carboxylic acid.

Hydrolysis to Carboxylic Acids

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. The hydrolysis of this compound to cyclopropanecarboxylic acid is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. organic-chemistry.orgart-xy.com

The mechanism of acid-catalyzed hydrolysis of a tert-butyl ester proceeds via a pathway that differs from the hydrolysis of primary or secondary esters. The reaction is initiated by protonation of the ester oxygen. Due to the stability of the tertiary carbocation that can be formed, the C-O bond between the carbonyl carbon and the tert-butyl group's oxygen cleaves heterolytically (an AAL1 or SN1-type mechanism). art-xy.com This cleavage generates the stable tert-butyl cation and the desired carboxylic acid. The tert-butyl cation is then trapped by a nucleophile, typically forming isobutylene (B52900) or tert-butanol (B103910). lamission.eduyoutube.com This selective cleavage under mild acidic conditions, while leaving other ester types intact, is a key advantage of using tert-butyl esters in complex syntheses. organic-chemistry.org

Amidation and Amine Derivatization

The conversion of this compound to its corresponding amides is a crucial transformation in medicinal chemistry and organic synthesis. Direct amidation of esters is often challenging, but several methods have been developed to facilitate this process. One approach involves the in situ generation of a more reactive species, such as an acid chloride. For instance, tert-butyl esters can react with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst to form an intermediate acid chloride, which then readily reacts with various amines to produce the desired amides in high yields under mild conditions. organic-chemistry.org Another direct method utilizes thionyl chloride (SOCl₂) at room temperature, which selectively converts tert-butyl esters into acid chlorides, while other common esters like methyl, ethyl, and benzyl (B1604629) esters remain unreactive. organic-chemistry.org

Catalytic direct amidation procedures have also been reported. These methods offer a more atom-economical and sustainable alternative. For example, the use of tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, as a catalyst in tert-butyl acetate (B1210297) as a solvent has proven effective for the amidation of various carboxylic acids and amines. rsc.org While this is demonstrated for acids, the principle of activating the carboxyl group is relevant. This system is particularly advantageous for polar and functionalized substrates often used in pharmaceutical synthesis. rsc.org The direct synthesis of specialized amine derivatives, such as N-perfluoro-tert-butyl secondary amines, has also been achieved through innovative methods, highlighting the broad scope of amine derivatization in modern chemistry. rsc.org

A table summarizing a representative amidation method is provided below.

| Reagent System | Substrate Scope | Conditions | Outcome |

| SOCl₂ | tert-Butyl esters | Room Temperature | High yields of corresponding acid chlorides, ready for amidation |

Reactions with Organometallic Reagents

The reaction of esters with organometallic reagents is a fundamental transformation for carbon-carbon bond formation. Typically, reagents like Grignard (R-MgX) and organolithium (R-Li) reagents react with esters, such as this compound, via nucleophilic acyl substitution followed by a second nucleophilic addition. youtube.com The initial attack on the carbonyl carbon leads to a tetrahedral intermediate. youtube.com The expulsion of the tert-butoxide leaving group forms a ketone intermediate. youtube.com This ketone is more reactive than the starting ester and immediately undergoes a second attack by the organometallic reagent, leading to a tertiary alcohol after acidic workup. youtube.com Due to the high reactivity of Grignard and organolithium reagents, it is generally not possible to stop the reaction at the ketone stage. youtube.com

In contrast, lithium dialkylcuprates (Gilman reagents, R₂CuLi) are less reactive and can be used to achieve selective single addition to more reactive acyl derivatives like acid chlorides. youtube.com When reacting with esters, their reactivity is generally low. However, for converting an acid chloride derived from this compound, a Gilman reagent would be the reagent of choice to synthesize a cyclopropyl ketone. youtube.com

Beyond the reaction at the carbonyl center, this compound can be deprotonated at the α-carbon (the carbon of the cyclopropane ring bearing the ester group) to form a lithiated intermediate. This is achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). capes.gov.br The resulting organolithium species is a powerful nucleophile and can react with various electrophiles, including alkyl halides, aldehydes, and acyl chlorides, to yield α-substituted cyclopropane derivatives. capes.gov.br

This lithiation strategy enables intramolecular reactions. If the ester contains a suitably positioned leaving group or an unsaturated bond, the generated carbanion can attack intramolecularly to form a new ring system. Such intramolecular carbolithiation reactions are powerful tools for constructing complex cyclic molecules. nih.gov For example, the enantioselective intramolecular carbolithiation of N-allyl-2-bromoanilines using tert-butyllithium (B1211817) can be used to synthesize substituted indolines. nih.gov While this specific example does not use this compound as the starting material, it demonstrates the principle of intramolecular cyclization following a lithiation event, a strategy that could be applied to suitably functionalized derivatives of this compound. nih.gov

A summary of the reactivity of the lithiated ester is presented in the table below.

| Reagent | Reaction Type | Product |

| LiN(i-Pr)₂ (LDA) | Lithiation (α-deprotonation) | Lithiated this compound |

| Subsequent reaction with electrophiles (e.g., R-X, RCHO) | α-Substitution | α-Substituted tert-butyl cyclopropanecarboxylates |

Stereochemical Aspects of Reactions

Diastereoselectivity in Cyclopropanation Reactions

The synthesis of substituted cyclopropanes often raises the issue of diastereoselectivity, which refers to the preferential formation of one diastereomer over others. In the context of forming substituted tert-butyl cyclopropanecarboxylates, the relative orientation of the substituents on the three-membered ring is critical. High diastereoselectivity is often achieved in metal-catalyzed cyclopropanation reactions. nih.gov

For instance, cobalt-catalyzed cyclopropanation of styrene (B11656) derivatives with tert-butyl diazoacetate can produce the corresponding trans-cyclopropanes with excellent diastereoselectivities, reaching up to 94% diastereomeric excess (de). acs.org The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome. The trans isomer is often favored to minimize steric repulsion between the substituents on the newly formed ring. acs.org

Electrochemical methods have also emerged for the diastereoselective synthesis of cyclopropanes from alkenes and carbon pronucleophiles. nih.gov This strategy can provide complementary stereochemistry compared to traditional metal-catalyzed approaches and is tolerant of a wide range of functional groups. nih.gov Density Functional Theory (DFT) studies have been employed to understand the origin of diastereoselectivity in such reactions, often pointing to the non-covalent interactions in the selectivity-determining transition states. rsc.org

The table below shows results for a representative diastereoselective cyclopropanation.

| Alkene | Catalyst System | Product | Diastereomeric Excess (de) |

| Styrene | Chiral Salen Cobalt(III) Complex | trans-2-phenyl-1-(tert-butoxycarbonyl)cyclopropane | up to 94% |

Enantioselective Transformations

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound derivatives, this is commonly achieved through asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer.

Chiral cobalt complexes have been shown to be effective for the enantioselective cyclopropanation of aryl-substituted alkenes with tert-butyl diazoacetate, yielding chiral trans-cyclopropanes with high enantiomeric excesses (92–96% ee). acs.org Similarly, chiral rhodium complexes are well-known for catalyzing enantioselective cyclizations of allylic diazoacetates to form cyclopropane-containing lactones, which are precursors to chiral cyclopropyl amino acids. acs.org

A novel photodecarboxylation method provides modular access to cis-diarylcyclopropanes with high enantioselectivity. This reaction proceeds through an electron-donor-acceptor (EDA) complex between a redox-active ester and a benzothiazoline (B1199338) reagent, leading to a stereoselective transformation. acs.org These advanced methods allow for the creation of specific stereoisomers of complex cyclopropane-containing molecules, which is invaluable for pharmaceutical development. acs.org

The following table presents data from an enantioselective cyclopropanation reaction.

| Alkene | Catalyst | Product | Enantiomeric Excess (ee) |

| Styrene | Chiral 3-oxobutylideneaminatocobalt(II) complex | trans-2-phenyl-1-(tert-butoxycarbonyl)cyclopropane | 92-96% |

Conformational Analysis and Stereoisomerism

The three-dimensional structure and conformational preferences of cyclopropane derivatives are heavily influenced by their substituents. The tert-butyl group, being exceptionally bulky, exerts a significant steric influence that dictates the molecule's preferred conformation. In cyclohexane (B81311) systems, a tert-butyl group strongly prefers an equatorial position to avoid destabilizing 1,3-diaxial interactions.

The presence of a cyclopropyl ring can introduce unusual conformational effects. DFT calculations and NMR experiments have shown that when a cyclopropane ring is spiro-fused to a cyclohexane ring, it can dramatically alter the conformational preference of adjacent substituents. nih.gov For instance, large alkyl groups like isopropyl and tert-butyl, when positioned geminal to the spirocyclopropane, surprisingly prefer the axial conformation over the equatorial one. This represents a reversal of the standard A-value predictions in substituted cyclohexanes. nih.gov

A table illustrating the conformational energy preference is shown below.

| System | Substituent | Preferred Position | Rationale |

| Monosubstituted Cyclohexane | tert-Butyl | Equatorial | Minimizes 1,3-diaxial steric strain |

| 4-tert-Butyl-1,1-spirocyclopropylcyclohexane | tert-Butyl | Axial | Complex electronic and steric effects from the spirocyclopropyl group |

Applications of Tert Butyl Cyclopropanecarboxylate in Complex Molecule Synthesis

Building Block in Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, tert-butyl cyclopropanecarboxylate (B1236923) serves as a key building block. The tert-butyl ester portion of the molecule often functions as a protecting group for the carboxylic acid. This group's steric hindrance effectively shields the carboxylate functionality from engaging in unwanted reactions during complex, multi-step synthetic sequences, a common requirement in the development of new drugs.

The cyclopropane (B1198618) ring is a desirable structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological properties. The strained three-membered ring introduces conformational rigidity, which can help in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

Furthermore, the cyclopropyl (B3062369) group can improve the metabolic stability of a drug molecule. For instance, replacing a metabolically vulnerable group, like a tert-butyl group, with a cyclopropyl group can lead to a significant increase in stability. The carbon-hydrogen bonds on a cyclopropane ring have a higher s-character in their bonding orbitals compared to typical aliphatic C-H bonds, making them less susceptible to oxidative metabolism by enzymes in the body. nih.gov This can result in improved pharmacokinetic profiles, such as longer half-lives and higher oral bioavailability. nih.gov

Tert-butyl cyclopropanecarboxylate is instrumental in the synthesis of peptidomimetics and other bioactive molecules. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have better stability and oral bioavailability. The rigid cyclopropane scaffold can be used to create constrained amino acid analogues or to build backbones that mimic peptide turns. The use of the tert-butyl ester allows for selective deprotection and further functionalization during the synthesis of these complex molecules.

A significant application of this compound is in the synthesis of highly functionalized spirocyclic pyrrolidines. These structures are of great interest in medicinal chemistry. An efficient method has been developed for the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a versatile intermediate. nih.gov

The resulting spirocyclic pyrrolidones are considered advanced building blocks for creating novel therapeutic and agrochemical agents. nih.gov Their densely functionalized and three-dimensional structure makes them ideal starting points for exploring new chemical space. For example, the utility of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was demonstrated in the synthesis of a new series of macrocyclic tyrosine kinase 2 (Tyk2) inhibitors. nih.gov This work led to the identification of a potent and selective macrocyclic Tyk2 inhibitor, highlighting the value of this synthetic pathway in drug discovery. nih.gov

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals. This compound serves as a precursor for key intermediates used in the synthesis of these important drug scaffolds. google.com

One such important intermediate is tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. nih.gov This compound is a diazaspiro[2.5]octane derivative, which is a valuable scaffold in medicinal chemistry. Various synthetic methods have been patented for its production, indicating its commercial importance as a pharmaceutical intermediate. google.com One synthetic route involves taking a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046) through a series of reactions including substitution, addition of a protective group, removal of a protective group, and reduction to yield the final diazaspiro[2.5]octane compound. google.com This particular synthesis method was developed to improve safety by avoiding the use of flammable, explosive, and corrosive reagents like boron trifluoride diethyl etherate. google.com

Intermediates for N-Containing Heterocyclic Drug Intermediates

Precursor for Cyclopropylamine (B47189) and its Derivatives

The synthesis of cyclopropylamine, a crucial intermediate for pharmaceuticals and agrochemicals, can be efficiently achieved from this compound through classical rearrangement reactions.

A notable application of this compound is in the production of cyclopropylamine via a modified Hofmann reaction. google.com This process involves a two-step sequence. First, the hindered ester is converted into cyclopropanecarboxamide (B1202528). This is achieved through ammoniation, a reaction that can be effectively catalyzed by an alkali metal salt of a polyol, such as sodium ethylene (B1197577) glycoxide. google.com The reaction is typically conducted under pressure at temperatures around 100°C to ensure complete conversion. google.com

The resulting cyclopropanecarboxamide is then subjected to the Hofmann reaction, which involves treatment with reagents like aqueous alkali hypochlorite (B82951) and alkali hydroxide (B78521). google.com This transforms the amide into cyclopropylamine. google.com More contemporary advancements include an electro-induced Hofmann rearrangement, which offers a practical method for converting cyclopropyl amides into the corresponding amines in an undivided cell under galvanostatic conditions. researchgate.net

Table 1: Synthesis of Cyclopropylamine via Modified Hofmann Reaction

| Step | Reactant | Key Reagents/Catalysts | Product |

|---|---|---|---|

| 1 | This compound | Ammonia, Sodium ethylene glycoxide | Cyclopropanecarboxamide |

The Curtius rearrangement provides a pathway from carboxylic acids to amines and their derivatives. nih.gov While direct conversion of this compound isn't typical, it serves as an excellent precursor to cyclopropanecarboxylic acid, which can then be converted to an acyl azide (B81097). This acyl azide is the key intermediate for the Curtius rearrangement. The rearrangement itself is a thermal or photochemical process that transforms the acyl azide into an isocyanate with the loss of nitrogen gas. nih.gov

Theoretical and experimental studies have shown that the Curtius rearrangement of cyclopropyl-containing acyl azides proceeds through a concerted pathway. nih.govnih.gov The activation energy for this rearrangement is influenced by the stability of the cyclopropane ring system. nih.gov Subsequent hydrolysis of the resulting isocyanate would yield the primary amine, providing a route to derivatives like (1-cyclopropyl)cyclopropylamine. The reaction is known for its high yields, often exceeding 95%. nih.gov

Synthesis of Cyclopropane α-Amino Acids and Amines

The unique conformational constraints imposed by the cyclopropane ring make cyclopropane-containing amino acids valuable building blocks in medicinal chemistry and materials science. This compound is a key starting point for accessing these non-natural amino acids.

Non-proteinogenic, or non-natural, amino acids are widely incorporated into peptides to enhance their stability, confer specific structural properties, or increase their biological activity. durham.ac.uk Cyclopropane-containing amino acids, synthesized from precursors like this compound, are a significant class of these building blocks.

Once synthesized, these amino acids can be incorporated into peptide chains using established techniques like solid-phase peptide synthesis (SPPS). nih.govnih.gov In a typical Fmoc-based SPPS protocol, the amino acid, protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, is activated and coupled to a growing peptide chain on a solid resin support. nih.govnih.gov The ability to introduce the rigid cyclopropane scaffold into a peptide's backbone allows for the creation of novel structures with tailored functions. durham.ac.uk

Achieving specific stereochemistry is critical in the synthesis of bioactive molecules. Methodologies have been developed for the stereoselective synthesis of complex, unnatural α-amino acid derivatives using precursors containing a tert-butyl ester. For instance, a route to spiroisoxazolinoproline-based amino acid derivatives has been reported where a tert-butyl exo-methyleneprolinate reacts with nitrile oxides. nih.gov This cycloaddition reaction generates spiroisoxazolinoprolinates with good yields and a diastereomeric ratio favoring the trans isomer. nih.gov The resulting tert-butyl ester diastereoisomers can be separated chromatographically, providing access to single-diastereoisomer N-Boc and N-Fmoc protected spiroisoxazolinoproline amino acids for further use. nih.gov Modern techniques, such as visible light-promoted photoredox catalysis, also provide convenient methods for the stereoselective synthesis of a wide range of unnatural α-amino acids. rsc.org

Table 2: Example of Stereoselective Synthesis

| Starting Material Class | Reaction Type | Product Class | Significance |

|---|

Contributions to Natural Product Synthesis

The cyclopropane motif is present in a variety of biologically active natural products. marquette.edu The synthesis of these complex molecules often relies on versatile building blocks, and esters like this compound play a role in these synthetic routes. For example, in synthetic approaches to the natural product neohalicholactone, a t-butyl ester of a lactone was transformed into a key aldehyde intermediate. marquette.edu Similarly, the synthesis of another natural product involved a conjugate addition to tert-butyl 3-methyl-2-butenoate to form a vinylcyclopropane (B126155) carboxylate, demonstrating the utility of the tert-butyl ester group in constructing complex cyclopropane-containing intermediates. marquette.edu The stability and specific reactivity conferred by the tert-butyl group make it valuable in multi-step syntheses of intricate molecules like Curacin A, a cytotoxic agent isolated from cyanobacteria. marquette.edu

Incorporation of Cyclopropane Carboxylate Units into Natural Product Scaffolds

The synthesis of complex natural products often requires precise and stereocontrolled methods for constructing key structural motifs. This compound and its derivatives are instrumental in strategies that install the cyclopropane carboxylate unit into intricate molecular frameworks. The tert-butyl group's steric hindrance can influence the stereoselectivity of reactions, and its stability protects the carboxylate function through multiple synthetic steps. marquette.edu

A notable example is in the asymmetric synthesis of precursors to cyclopropane-containing natural products. In a synthetic route towards (-)-112, a key step involves the conjugate addition of a chiral phosphonamide anion to tert-butyl 3-methyl-2-butenoate, which generates the vinylcyclopropane carboxylate 125 with a 43% yield. marquette.edu This intermediate, which contains the fundamental this compound core, is then elaborated through further transformations. Ozonolytic cleavage of the vinyl group in compound 125, followed by a reductive workup, yields the alcohol (-)-126, a chiral building block for more complex molecules. marquette.edu

The stability of the tert-butyl ester is crucial in multi-step syntheses. For instance, in the total synthesis of neohalicholactone, the tert-butyl ester of a lactone intermediate (206) is carried through several steps, including hydrolysis, reduction, and oxidation to form an aldehyde (207). marquette.edu This aldehyde is then coupled with a vinyl iodide. The robust nature of the tert-butyl ester ensures it remains intact until its purposeful removal is required. Deprotection of the tert-butyl group in a later intermediate (209a) required vigorous conditions (TBAF, THF, reflux) to yield the final natural product, highlighting the group's role as a sturdy protecting element. marquette.edu

Table 1: Examples of tert-Butyl Cyclopropane Carboxylate Derivatives in Natural Product Synthesis

| Starting Material/Intermediate | Transformation | Resulting Scaffold/Intermediate | Target Molecule Class | Ref |

|---|---|---|---|---|

| tert-Butyl 3-methyl-2-butenoate | Conjugate addition of chiral phosphonamide | Vinylcyclopropane carboxylate 125 | Natural Product Precursor | marquette.edu |

Industrial Applications

Beyond academic research in total synthesis, this compound has found utility in industrial settings, primarily as a specialized intermediate for producing high-value chemical products.

Intermediate in the Synthesis of Fine Chemicals

In the fine chemicals industry, this compound is valued as a synthetic intermediate. cymitquimica.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The cyclopropane ring is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity, making cyclopropane-containing building blocks highly sought after. nih.gov

The compound serves as a chiral intermediate in the synthesis of other complex molecules, such as phosphites. cymitquimica.com Its resistance to oxidation is a key property, allowing it to be carried through various reaction sequences without degradation of the core structure. cymitquimica.com The stability and specific reactivity of this compound make it a reliable component for constructing larger, more complex molecules required by the pharmaceutical and chemical industries. cymitquimica.com

Table 2: Industrial Profile of this compound

| Property | Industrial Significance | Application Example | Ref |

|---|---|---|---|

| Chemical Intermediate | Used as a building block for high-value compounds. | Synthesis of fine chemicals. | cymitquimica.com |

| Chiral Intermediate | Enables the synthesis of enantiomerically pure molecules. | Used in the synthesis of phosphite. | cymitquimica.com |

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to explore molecular properties and reaction dynamics that can be challenging to determine experimentally. For cyclopropanecarboxylate systems, these studies have been pivotal in understanding conformational preferences, reaction mechanisms, and stereochemical outcomes.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to cyclopropanecarboxylic acid and its derivatives to analyze their molecular geometries and energetic landscapes.

The conformational landscape of cyclopropanecarboxylates is defined by the orientation of the carbonyl group relative to the cyclopropyl ring. Studies on the parent cyclopropanecarboxylic acid have identified two primary planar conformers: a lower-energy s-cis form and a higher-energy s-trans form, where the carbonyl double bond is cis or trans, respectively, to the C-C bond of the ring. researchgate.net

Computational studies, often at the DFT-B3LYP level, have been employed to calculate the energy differences and the rotational barriers between these conformers. researchgate.net For cyclopropanecarboxylic acid, the s-cis conformer is generally found to be more stable. The torsional barrier for the interconversion between the cis and trans forms has been estimated, providing insight into the flexibility of the molecule. researchgate.net While specific studies on this compound are less common in the literature, these findings on the parent acid provide a foundational model for understanding its conformational behavior.

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving this compound and related strained ring systems. For instance, in studies of iridium-catalyzed C–H borylation, DFT calculations have been used to map out the reaction energy profile. chemrxiv.orgnih.govescholarship.org

These computational investigations have revealed that for certain substrates, the turnover-limiting step of the reaction is not the cleavage of the C–H bond but rather an isomerization of an intermediate iridium complex. chemrxiv.orgnih.gov In competition experiments, the borylation of the strained secondary C–H bonds of this compound occurs at a rate comparable to that of bridgehead tertiary C–H bonds in bicyclo[1.1.1]pentanes. nih.govresearchgate.net DFT calculations help rationalize these observed reactivities by providing detailed energetic information for each step of the catalytic cycle, including oxidative addition, isomerization, and reductive elimination. nih.gov

Further, DFT has been used to study other reaction types, such as the 1,3-C-H insertion of magnesium carbenoids, which can be a pathway to synthesizing cyclopropane rings. researchgate.net These calculations indicate that the insertion proceeds through an SN2-like mechanism. researchgate.net

Computational methods are frequently used to predict and explain the stereochemical outcomes of reactions. In the context of synthesizing chiral cyclopropanes, DFT calculations can model the transition states leading to different stereoisomers. By comparing the energies of these transition states, researchers can predict which diastereomer or enantiomer will be formed preferentially.

For example, combined computational and experimental studies on the synthesis of vinylcyclopropanes have utilized modeling to rationalize observed stereoinversion, supporting a metalloradical catalytic mechanism. researchgate.net This predictive power is crucial for the development of new asymmetric syntheses, including those for producing enantiomerically enriched this compound. researchgate.netresearchgate.net The ability to calculate the relative stabilities of different diastereomeric products and intermediates helps in designing reaction conditions that favor the desired stereoisomer.

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is the primary means by which the structure of chemical compounds is determined. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous confirmation of the compound's structure.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the tert-butyl group and the cyclopropyl ring protons. The nine protons of the tert-butyl group typically appear as a sharp singlet, while the protons on the three-membered ring give rise to more complex multiplets in the upfield region due to their distinct chemical environments and spin-spin coupling. chemicalbook.comacs.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyclopropyl ring. google.comrsc.org

Below are tables summarizing typical NMR spectral data for this compound, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| C(CH₃)₃ | ~1.40 - 1.51 | Singlet | Represents the 9 equivalent protons of the tert-butyl group. rsc.org |

| CH (cyclopropyl) | ~1.45 - 1.55 | Multiplet | Methine proton on the cyclopropyl ring adjacent to the carbonyl group. |

Note: The exact chemical shifts and multiplicities for the cyclopropyl protons can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm | Notes |

|---|---|---|

| C =O | ~173.0 - 174.0 | Carbonyl carbon of the ester group. google.com |

| C (CH₃)₃ | ~80.0 - 81.9 | Quaternary carbon of the tert-butyl group. google.comrsc.org |

| C(C H₃)₃ | ~28.1 - 28.3 | Methyl carbons of the tert-butyl group. google.comrsc.org |

| C H (cyclopropyl) | ~15.5 - 16.5 | Methine carbon of the cyclopropyl ring. |

| C H₂ (cyclopropyl) | ~8.0 - 9.0 | Methylene (B1212753) carbons of the cyclopropyl ring. |

Note: The chemical shifts are approximate and can be influenced by the specific experimental conditions.

Computational and Spectroscopic Characterization in Research

Spectroscopic Methods

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which for tert-butyl cyclopropanecarboxylate, provides information about its molecular weight and fragmentation pattern. While a publicly available, detailed mass spectrum for this compound is not readily found in major databases such as the NIST Webbook or the Wiley Registry of Mass Spectral Data, the expected fragmentation pattern can be predicted based on the established behavior of tert-butyl esters and cyclopropane (B1198618) derivatives under electron ionization (EI).

The molecular ion peak ([M]⁺) for this compound (molar mass: 142.20 g/mol ) would be expected at an m/z of 142. However, this peak may be weak or absent due to the lability of the tert-butyl group. The fragmentation of the molecular ion is anticipated to proceed through several key pathways:

Loss of the tert-butyl carbocation: The most prominent fragmentation pathway for tert-butyl esters is the cleavage of the oxygen-tert-butyl bond, leading to the formation of a stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is often the base peak in the spectrum.

Formation of the cyclopropanecarbonyl cation: Cleavage of the ester bond can also result in the formation of the cyclopropanecarbonyl cation ([C₃H₅CO]⁺) at m/z 69.

Loss of isobutylene (B52900): A common rearrangement for tert-butyl esters is the McLafferty-type rearrangement, leading to the loss of isobutylene (C₄H₈) and the formation of a protonated cyclopropanecarboxylic acid, resulting in a peak at m/z 87.

Other fragments: Further fragmentation of the cyclopropyl (B3062369) ring or the ester group can lead to smaller fragments.

The predicted significant fragments in the electron ionization mass spectrum of this compound are summarized in the table below.

| m/z | Predicted Fragment Ion | Formula | Notes |

| 142 | Molecular Ion | [C₈H₁₄O₂]⁺ | May be weak or absent. |

| 87 | [M - C₄H₉]⁺ | [C₄H₅O₂]⁺ | Loss of the tert-butyl group. |

| 86 | [M - C₄H₈] | [C₄H₆O₂]⁺ | Loss of isobutylene via rearrangement. |

| 69 | [C₃H₅CO]⁺ | [C₄H₅O]⁺ | Cyclopropanecarbonyl cation. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Tert-butyl cation, often the base peak. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Cyclopropyl cation. |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

As of the latest searches of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, a crystal structure for this compound has not been reported. spectrabase.comcam.ac.uklabcompare.com Therefore, no experimental crystallographic data is available for this specific compound.

However, based on crystallographic studies of related cyclopropane derivatives and tert-butyl esters, the expected solid-state structure of this compound can be inferred. The cyclopropane ring is inherently rigid and planar. The ester group introduces a plane of atoms (C-C(=O)O-C), and the orientation of the tert-butyl group relative to this plane would be a key conformational feature. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the bulky tert-butyl group and the cyclopropyl ring.

The table below presents expected bond lengths and angles for this compound, based on typical values from crystallographic data of similar structural motifs.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-C (cyclopropane) | ~1.51 Å |

| Bond Length | C-C (ester) | ~1.52 Å |

| Bond Length | C=O (ester) | ~1.20 Å |

| Bond Length | C-O (ester) | ~1.33 Å |

| Bond Length | O-C (tert-butyl) | ~1.48 Å |

| Bond Angle | C-C-C (cyclopropane) | ~60° |

| Bond Angle | O-C=O (ester) | ~125° |

| Bond Angle | C-O-C (ester) | ~118° |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes